(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Description
This compound features a 7-methoxy-substituted benzofuran core linked via a methanone group to a piperazine ring bearing a 4-methoxyphenyl substituent. Its structure combines aromatic heterocycles (benzofuran) with a piperazine pharmacophore, a design common in bioactive molecules targeting neurological and enzymatic pathways. The dual methoxy groups likely enhance solubility and modulate electronic properties, influencing receptor binding or metabolic stability .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-8-6-16(7-9-17)22-10-12-23(13-11-22)21(24)19-14-15-4-3-5-18(26-2)20(15)27-19/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXBRFQBVKOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxy-3-methoxybenzaldehyde with malonic acid derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of reduced derivatives with fewer oxygen atoms.
Substitution: : Formation of derivatives with different substituents on the piperazine ring.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antitumor and antibacterial effects.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. Research suggests that it may bind to certain receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Data Tables
Table 2: Functional Group Impact on Properties
Biological Activity
The compound (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone , also known by its chemical name 4-(7-methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to consolidate existing research findings regarding its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 306.3 g/mol. Its structural features include a benzofuran moiety and a piperazine ring, which are critical for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticancer Activity : It has been noted for its cytotoxic effects on various cancer cell lines. A study demonstrated that derivatives with similar structures showed significant inhibitory effects on leukemia cells, suggesting that modifications in the benzofuran ring can enhance anticancer potency .
- Neuropharmacological Effects : The piperazine component is associated with various neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds with similar piperazine structures have been shown to interact with serotonin receptors, which are crucial in mood regulation .
Biological Activity Data
| Activity Type | Target Cells | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | K562 Leukemia Cells | 5 | |
| Cytotoxicity | HL60 Leukemia Cells | 0.1 | |
| Neuropharmacological | Serotonin Receptors | N/A |
Case Study 1: Anticancer Efficacy
A study focusing on benzofuran derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cells. For instance, compounds with halogen substitutions exhibited improved activity against K562 and HL60 cells, highlighting the significance of structural variations in therapeutic efficacy .
Case Study 2: Neuropharmacological Evaluation
In an evaluation of compounds similar to this compound, researchers found that certain derivatives displayed promising results in preclinical models for anxiety and depression, suggesting potential applications in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
